1-Bromo-4-(1-fluorocyclopropyl)benzene

conformational analysis hydrogen bonding medicinal chemistry

1-Bromo-4-(1-fluorocyclopropyl)benzene (CAS 1783975-92-7) is a para-halogenated aryl building block that incorporates a 1-fluorocyclopropyl substituent. With a molecular weight of 215.06 g/mol and a predicted boiling point of 220.9 °C , this compound functions as a versatile intermediate for palladium-catalyzed cross-coupling reactions, including Suzuki–Miyaura and Stille couplings, enabling the modular introduction of the 1-fluorocyclopropylphenyl motif into more complex structures.

Molecular Formula C9H8BrF
Molecular Weight 215.065
CAS No. 1783975-92-7
Cat. No. B2611858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(1-fluorocyclopropyl)benzene
CAS1783975-92-7
Molecular FormulaC9H8BrF
Molecular Weight215.065
Structural Identifiers
SMILESC1CC1(C2=CC=C(C=C2)Br)F
InChIInChI=1S/C9H8BrF/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4H,5-6H2
InChIKeyGRHOXNNMMTYMNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(1-fluorocyclopropyl)benzene (CAS 1783975-92-7): A Fluorinated Cyclopropyl Building Block for Cross-Coupling and Drug Discovery


1-Bromo-4-(1-fluorocyclopropyl)benzene (CAS 1783975-92-7) is a para-halogenated aryl building block that incorporates a 1-fluorocyclopropyl substituent. With a molecular weight of 215.06 g/mol and a predicted boiling point of 220.9 °C , this compound functions as a versatile intermediate for palladium-catalyzed cross-coupling reactions, including Suzuki–Miyaura and Stille couplings, enabling the modular introduction of the 1-fluorocyclopropylphenyl motif into more complex structures [1]. The presence of the fluorine atom on the cyclopropane ring imparts distinct conformational preferences and electronic properties that are not achievable with non-fluorinated cyclopropyl analogs, making it a strategically differentiated building block for medicinal chemistry and agrochemical applications [2].

Why Non-fluorinated Cyclopropyl Analogs Cannot Substitute 1-Bromo-4-(1-fluorocyclopropyl)benzene in Key Applications


Superficially, 1-bromo-4-cyclopropylbenzene (CAS 1124-14-7) might appear as a cost-effective alternative; however, the introduction of a single fluorine atom at the cyclopropane 1-position fundamentally alters the pharmacological and physicochemical profile of the resulting molecules. Microwave spectroscopy studies demonstrate that the 1-fluorocyclopropyl group enforces a unique intramolecular O–H···F–C hydrogen bond conformation that is at least 4 kJ/mol more stable than any conformation accessible to non-fluorinated cyclopropyl analogs, which instead rely on pseudo-π electron interactions [1]. Additionally, the fluorine atom reduces lipophilicity (ΔlogP ≈ –0.5) and increases density relative to the non-fluorinated comparator, affecting both transport properties and purification behavior . These compound-specific features mean that substitution with a non-fluorinated cyclopropyl or even meta-fluorinated positional isomer cannot reproduce the same conformational bias, pharmacokinetic modulation, or physical handling characteristics, potentially undermining assay reproducibility and lead optimization efforts.

Quantitative Differentiation Evidence for 1-Bromo-4-(1-fluorocyclopropyl)benzene vs. Non-fluorinated and Positional Isomer Analogs


Fluorine-Directed Conformational Lock: A 4 kJ/mol Stability Advantage Over Non-fluorinated Cyclopropyl Derivatives

Gas-phase microwave spectroscopy and quantum chemical calculations (MP2/6-311++G** level) reveal that (1-fluorocyclopropyl)methanol adopts a unique rotamer stabilized by an intramolecular O–H···F–C hydrogen bond, which is at least 4 kJ/mol more stable than any other conformer [1]. In contrast, non-fluorinated cyclopropylmethanol derivatives preferentially form hydrogen bonds with the pseudo-π electrons along the ring edges, a qualitatively different interaction [1]. This conformational preference directly translates to the target compound's fluorocyclopropyl moiety, providing a structurally encoded conformational bias absent in 1-bromo-4-cyclopropylbenzene.

conformational analysis hydrogen bonding medicinal chemistry

Predicted Lipophilicity Reduction: ΔlogP ≈ –0.54 vs. 1-Bromo-4-cyclopropylbenzene

Computational property predictions from vendor databases indicate that the logP of 1-bromo-4-(1-fluorocyclopropyl)benzene is 3.41 , whereas the non-fluorinated analog 1-bromo-4-cyclopropylbenzene shows a predicted logP of 3.95 . This reduction of 0.54 log units reflects the electron-withdrawing and polarizing effect of the fluorine atom on the cyclopropane ring, which decreases overall molecular lipophilicity.

lipophilicity drug-likeness ADME

Physical Property Differentiation: Predicted Boiling Point ~10 °C Lower and Density ~0.07 g/cm³ Higher than Non-fluorinated Analog

The predicted boiling point of the title compound is 220.9 °C, compared to 231 °C for 1-bromo-4-cyclopropylbenzene [REFS-1, REFS-2]. Density is predicted at 1.54 g/cm³ versus 1.47 g/cm³ for the non-fluorinated comparator [REFS-1, REFS-2]. The ~10 °C lower boiling point and ~0.07 g/cm³ higher density arise from the increased molecular weight (215.06 vs. 197.07 g/mol) and the polar character of the C–F bond.

physical properties purification formulation

Commercial Purity Advantage: ≥98% vs. 95% for the Most Common Non-fluorinated Analog

1-Bromo-4-(1-fluorocyclopropyl)benzene is commercially available at a minimum purity of ≥98% from multiple suppliers, including Chemscene and Leyan [REFS-1, REFS-2]. In contrast, the widely stocked non-fluorinated analog 1-bromo-4-cyclopropylbenzene is typically offered at 95% purity as a standard catalog grade (e.g., Hit2Lead) . This 3% absolute purity differential represents a meaningful reduction in potentially inhibitory or side-reaction-causing impurities.

purity procurement synthesis

Optimal Application Scenarios for 1-Bromo-4-(1-fluorocyclopropyl)benzene Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Conformationally Biased Building Block for Bioisosteric tert-Butyl or Cyclopropyl Replacement

When designing lead compounds that require restricted conformational freedom to achieve target selectivity, 1-bromo-4-(1-fluorocyclopropyl)benzene provides a synthetically accessible entry to the 4-(1-fluorocyclopropyl)phenyl motif. The demonstrated >4 kJ/mol conformational stabilization via O–H···F–C hydrogen bonding [1] directly translates to ligand–target complexes where this motif can pre-organize the binding conformation, offering an advantage over non-fluorinated cyclopropyl analogs that lack this directional interaction. This building block is particularly suited for fragment-based drug discovery and PROTAC linker design where precise spatial orientation of functional groups is critical.

ADME Optimization Programs Requiring Reduced Lipophilicity Without Sacrificing Steric Bulk

The predicted logP reduction of approximately 0.54 units compared to 1-bromo-4-cyclopropylbenzene enables medicinal chemists to install steric bulk while simultaneously lowering overall lipophilicity. This is especially valuable in hit-to-lead optimization where LipE (Lipophilic Efficiency) improvement is a key objective—the fluorinated building block contributes to lower logP without the need for additional polar functional groups that might introduce metabolic liabilities.

High-Throughput Parallel Synthesis and Fragment Library Construction Requiring High-Purity Intermediates

The ≥98% commercial purity specification positions 1-bromo-4-(1-fluorocyclopropyl)benzene favorably for automated library synthesis platforms. In fragment-based screening, even minor impurities can generate false positives or mask true hits. The 3% purity advantage over standard 95%-grade non-fluorinated analogs translates to fewer post-coupling purification steps and higher confidence in screening data, directly impacting project timelines and resource allocation.

Agrochemical Intermediate Synthesis Leveraging Distinct Physical Handling Properties

The ~10 °C lower boiling point and higher density of the fluorinated compound relative to its non-fluorinated analog can simplify downstream processing in agrochemical manufacturing, where large-scale distillations and phase separations are routine. The altered volatility also impacts environmental fate predictions—a consideration increasingly important for regulatory submissions under evolving PFAS-related guidelines, where the 1-fluorocyclopropyl group may offer a differentiated environmental degradation profile compared to perfluoroalkyl motifs.

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